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molecular formula C11H17ClOSi B1592340 3-Phenoxypropyldimethylchlorosilane CAS No. 69733-73-9

3-Phenoxypropyldimethylchlorosilane

Cat. No. B1592340
M. Wt: 228.79 g/mol
InChI Key: CDZQZJKHGHWQJC-UHFFFAOYSA-N
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Patent
US05466845

Procedure details

4 mg of platinum in the form of hexachloroplatinic acid are added to 88.5 g (0.66 mol) of allyl phenyl ether under a nitrogen atmosphere and the mixture is heated to 80° C. 125 g of dimethylchlorosilane are metered into the mixture over the course of two hours, the bottom temperature falling to below 50° C. The mixture is stirred for a further six hours under gentle reflux. After fractional distillation, a total of 112 g of 3-phenoxypropyldimethylchlorosilane are obtained. The product has an acid number of 248 (theoretically 244).
Quantity
125 g
Type
reactant
Reaction Step One
Quantity
88.5 g
Type
reactant
Reaction Step Two
Quantity
4 mg
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([O:7][CH2:8][CH:9]=[CH2:10])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH3:11][SiH:12]([CH3:14])[Cl:13]>[Pt].[H+].[H+].Cl[Pt-2](Cl)(Cl)(Cl)(Cl)Cl>[O:7]([CH2:8][CH2:9][CH2:10][Si:12]([CH3:14])([CH3:11])[Cl:13])[C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
125 g
Type
reactant
Smiles
C[SiH](Cl)C
Step Two
Name
Quantity
88.5 g
Type
reactant
Smiles
C1(=CC=CC=C1)OCC=C
Name
Quantity
4 mg
Type
catalyst
Smiles
[Pt]
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[H+].[H+].Cl[Pt-2](Cl)(Cl)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred for a further six hours under gentle reflux
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
are metered into the mixture over the course of two hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
falling to below 50° C
DISTILLATION
Type
DISTILLATION
Details
After fractional distillation

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
O(C1=CC=CC=C1)CCC[Si](Cl)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 112 g
YIELD: CALCULATEDPERCENTYIELD 74.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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